4-Iodobutylamine: Comprehensive Physicochemical Profiling, Synthesis, and Advanced Applications
4-Iodobutylamine: Comprehensive Physicochemical Profiling, Synthesis, and Advanced Applications
Executive Summary
4-Iodobutan-1-amine (commonly known as 4-iodobutylamine) is a highly reactive, bifunctional aliphatic molecule characterized by a terminal primary amine and a terminal iodine atom separated by a flexible four-carbon chain. While its inherent dual reactivity makes the free base notoriously unstable, its stabilized hydrohalide salts serve as critical building blocks in complex organic synthesis and as structure-directing templating agents in next-generation optoelectronic materials. This technical guide explores the physicochemical dynamics, synthetic causality, and advanced material applications of 4-iodobutylamine, providing validated protocols for researchers and materials scientists.
Physicochemical Profiling & Structural Dynamics
The chemical utility of 4-iodobutylamine is defined by the electronic opposition of its functional groups. The primary amine acts as a strong nucleophile, while the primary alkyl iodide is an excellent electrophile with a highly polarizable, superior leaving group.
As a free base, 4-iodobutylamine is thermodynamically driven to self-react. The flexible butyl chain allows the molecule to easily adopt a conformation where the nucleophilic nitrogen attacks the electrophilic carbon bearing the iodine via an intramolecular SN2 mechanism. This rapid cyclization yields pyrrolidine and hydriodic acid (HI). Consequently, to maintain structural integrity, the compound is almost exclusively synthesized, stored, and utilized as a protonated salt (e.g., 4-iodobutylamine hydroiodide), which neutralizes the amine's nucleophilicity[1],[2].
Table 1: Physicochemical Properties of 4-Iodobutylamine
| Parameter | Value | Scientific Context / Causality |
| IUPAC Name | 4-iodobutan-1-amine | Standardized nomenclature defining the 1,4-bifunctional aliphatic chain[1]. |
| Molecular Formula | C4H10IN | Contains both a nucleophilic amine and an electrophilic alkyl iodide[2]. |
| Molecular Weight | 199.03 g/mol | Computed baseline for stoichiometric calculations[1]. |
| InChIKey | FBLUXUNATQRVPQ-UHFFFAOYSA-N | Unique structural identifier for database cross-referencing[1]. |
| Topological Polar Surface Area | 26 Ų | Indicates moderate polarity, primarily driven by the primary amine group[1]. |
| Stability (Free Base) | Highly Unstable | Rapidly undergoes intramolecular SN2 cyclization to form pyrrolidine. |
| Storage Form | Hydroiodide Salt | Protonation of the amine prevents nucleophilic attack, ensuring shelf stability. |
Synthetic Pathways & Mechanistic Causality
Direct amination of 1,4-diiodobutane with ammonia is synthetically unviable due to uncontrollable overalkylation and polymerization. Instead, the synthesis relies on the Gabriel synthesis pathway, utilizing a phthalimide protecting group to strictly limit the reaction to primary amine formation.
The most efficient route involves the treatment of N-(4-bromobutyl)phthalimide with refluxing 55% aqueous hydriodic acid (HI). This specific reagent choice achieves two mechanistic goals simultaneously:
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Acidic Hydrolysis: The strong acid cleaves the robust phthalimide ring, liberating the primary amine.
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Halogen Exchange: The massive excess of iodide ions in the 55% HI solution drives a Finkelstein-type nucleophilic substitution, replacing the terminal bromide with an iodide[3].
The product naturally precipitates as the stable 4-iodobutylamine hydroiodide salt, bypassing the unstable free-base intermediate entirely.
Fig 1: Synthetic pathway of 4-iodobutylamine hydroiodide and its free-base degradation mechanism.
Applications in Advanced Materials: Layered Double Perovskites
Beyond its use as a synthetic intermediate, 4-iodobutylamine has emerged as a critical organic spacer cation in the fabrication of Layered Double Perovskites (LDPs). In solid-state chemistry, LDPs consist of isolated, infinite layers of corner-sharing metal-halide octahedra separated by organic species.
When incorporated into lead halide perovskites, the protonated amine anchors into the inorganic framework (e.g., forming [C4H11IN]2PbI4 ), dictating the tilt system and symmetry of the inorganic layers[4]. More recently, it has been utilized in lead-free Silver Bismuth Iodide LDPs. The terminal iodine on the butyl chain participates in halogen bonding, which stabilizes the organic-inorganic interface. Crystals grown via slow crystallization from HI using 4-iodobutylamine exhibit a highly desirable experimental band gap of ~2.0 eV, making them promising candidates for non-toxic photovoltaics and optoelectronics[5].
Fig 2: Slow crystallization workflow for 4-iodobutylamine-templated silver bismuth iodide LDPs.
Validated Experimental Protocols
Protocol A: Synthesis of 4-Iodobutylamine Hydroiodide via Gabriel-Hydrolysis
Self-Validating System: The successful hydrolysis is visually confirmed by the precipitation of phthalic acid upon cooling.
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Reagent Preparation: Suspend 10 mmol of N-(4-bromobutyl)phthalimide in 25 mL of 55% aqueous Hydriodic Acid (HI). Causality: 55% HI provides both the highly acidic environment necessary for imide cleavage and the massive iodide excess required to drive the Finkelstein halogen exchange from bromide to iodide[3].
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Reflux: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere for 12–16 hours. Causality: Elevated temperature is required to overcome the high activation energy barrier of the phthalimide protecting group's hydrolysis.
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Cooling & Precipitation: Remove the heat source and cool the reaction mixture to 0°C in an ice bath. Phthalic acid will precipitate as a white solid.
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Filtration: Filter off the phthalic acid byproduct using a sintered glass funnel. Wash the solid with a minimal amount of cold water.
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Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-iodobutylamine hydroiodide.
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Recrystallization: Recrystallize the crude product from a mixture of absolute ethanol and diethyl ether. Causality: This step removes residual HI and organic impurities, yielding a highly pure, bench-stable crystalline salt that resists premature cyclization.
Protocol B: Slow Crystallization of 4-Iodobutylamine-Templated AgBiI8 LDPs
Self-Validating System: Phase purity is confirmed when Powder X-Ray Diffraction (PXRD) reveals monoclinic crystal structures with alternating edge-sharing [AgI6] and [BiI6] octahedra.
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Precursor Assembly: Combine stoichiometric amounts of silver oxide ( Ag2O ), bismuth oxide ( Bi2O3 ), and 4-iodobutylamine hydroiodide in a glass reaction vessel. Causality: Utilizing metal oxides prevents the introduction of foreign counter-anions (such as nitrates or chlorides) that could compete with iodide during the inorganic lattice formation[5].
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Acidic Solubilization: Add concentrated aqueous Hydriodic Acid (HI) and heat the mixture to 120°C until complete dissolution is achieved. Causality: Concentrated HI serves as both the solvent and the ultimate iodide source, ensuring the highly iodine-rich environment necessary to drive the equilibrium toward fully coordinated octahedral networks[5].
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Controlled Cooling: Decrease the temperature of the solution at a strictly controlled rate (e.g., 1–2°C per hour) down to room temperature. Causality: Slow cooling tightly controls the supersaturation gradient. This favors thermodynamic crystal growth over rapid kinetic precipitation, yielding high-quality, defect-free single crystals suitable for optoelectronic applications[5].
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Isolation and Validation: Filter the resulting crystals, wash with a non-polar anti-solvent, and dry under vacuum. Validate the ~2.0 eV band gap utilizing UV-Vis diffuse reflectance spectroscopy[5].
References
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[1] 4-Iodo-butyl-amine | C4H10IN | CID 21440816 - PubChem - NIH. National Institutes of Health (NIH). 1
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[2] 4-iodo-1-butanamine - C4H10IN, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis Chemical Database. 2
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[4] Structural chemistry of layered lead halide perovskites containing single octahedral layers. IUCr Journals. 4
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[5] Nanocrystal Synthesis Derived Approach to Silver Bismuth Iodide Layered Double Perovskites with Aliphatic Amines: (CnH(2n+1)NH3)4AgBiI8. Chemistry of Materials - ACS Publications. 5
